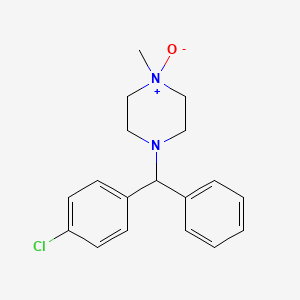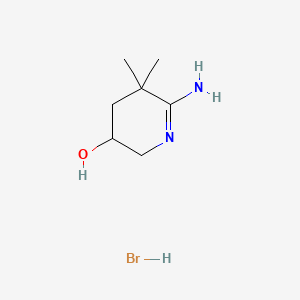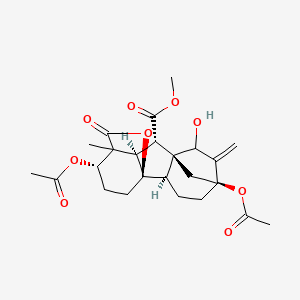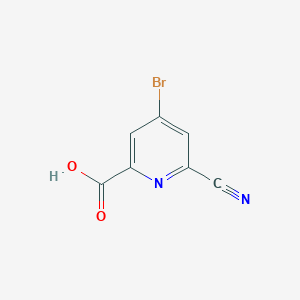
1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorcyclizine N-Oxide is a metabolite of chlorcyclizine, a first-generation antihistamine belonging to the phenylpiperazine class. Chlorcyclizine is commonly used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. The N-oxide form of chlorcyclizine is known to lack antihistaminic activity, making it an interesting subject for pharmacological and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorcyclizine N-Oxide can be synthesized through the oxidation of chlorcyclizine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH) as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.
Industrial Production Methods: Industrial production of chlorcyclizine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reagents to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorcyclizine N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of chlorcyclizine N-oxide from chlorcyclizine.
Reduction: Conversion back to chlorcyclizine.
Substitution: Formation of halogenated derivatives of chlorcyclizine N-oxide.
Wissenschaftliche Forschungsanwendungen
Chlorcyclizine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of antihistamines.
Biology: Investigated for its role in the metabolism of chlorcyclizine and its impact on biological systems.
Medicine: Studied for its pharmacokinetics and potential therapeutic applications, although it lacks antihistaminic activity.
Industry: Utilized in the development of new antihistamine drugs and in the study of drug metabolism and pharmacokinetics
Wirkmechanismus
Chlorcyclizine N-Oxide exerts its effects primarily through its metabolic conversion. It is metabolized by N-demethylation to form norchlorcyclizine and by N-oxidation. The N-oxide form itself lacks significant pharmacological activity but serves as an intermediate in the metabolic pathway of chlorcyclizine. The molecular targets and pathways involved include the histamine H1 receptor, where chlorcyclizine acts as an antagonist .
Vergleich Mit ähnlichen Verbindungen
Cyclizine: Another first-generation antihistamine with similar pharmacological properties.
Meclizine: Used to treat motion sickness and vertigo, with a similar mechanism of action.
Homochlorcyclizine: A derivative of chlorcyclizine with enhanced antihistaminic activity.
Uniqueness: Chlorcyclizine N-Oxide is unique in that it serves as a metabolic intermediate rather than an active therapeutic agent. Its lack of antihistaminic activity distinguishes it from its parent compound and other similar antihistamines. This makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of antihistamines .
Eigenschaften
CAS-Nummer |
10457-56-4 |
|---|---|
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)-phenylmethyl]-1-methyl-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C18H21ClN2O/c1-21(22)13-11-20(12-14-21)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 |
InChI-Schlüssel |
HIOJYWZEIGKVIM-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)

![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)






![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)


